AN5777

GSPT1 degrader Antiproliferative activity Hematologic malignancies

AN5777 (CAS 491586-42-6) is a non-IMiD acylhydrazone molecular glue degrader of GSPT1 with a distinct CRBN-binding mode, providing a scaffold-diverse alternative to glutarimide-based degraders for targeted protein degradation research. • Binds recombinant CRBN; degrades GSPT1 via UPS with confirmed CRBN/GSPT1 dependency. • OCI-AML-2 IC50: 2.64 μM; U937 IC50: 4.49 μM; induces G1 arrest and apoptosis. • ≥98% purity; off-white solid; -20°C storage; ships ambient/blue ice.

Molecular Formula C19H17N3O2
Molecular Weight 319.4g/mol
Cat. No. B1191321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN5777
Molecular FormulaC19H17N3O2
Molecular Weight319.4g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=CC=C3O
InChIInChI=1S/C19H17N3O2/c1-12-6-5-8-14-10-16(13(2)21-18(12)14)19(24)22-20-11-15-7-3-4-9-17(15)23/h3-11,23H,1-2H3,(H,22,24)/b20-11+
InChIKeyARBAVLNDKREMOX-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AN5777: Non-IMiD Acylhydrazone GSPT1 Degrader


AN5777 (CAS: 491586‑42‑6) is a non‑IMiD acylhydrazone compound that functions as a molecular glue degrader of the G1 to S phase transition protein 1 (GSPT1) [1]. It was identified through a virtual screening and bioassay campaign aimed at discovering GSPT1 degraders with novel scaffolds distinct from the immunomodulatory imide drug (IMiD) class [2]. AN5777 binds to recombinant cereblon (CRBN) and induces GSPT1 degradation via the ubiquitin‑proteasome system (UPS) . Its antiproliferative activity is dependent on both CRBN and GSPT1 expression [3].

Non‑IMiD acylhydrazone molecular glue degrader
CRBN‑dependent GSPT1 degradation via UPS
Reported antiproliferative activity in hematologic cancer models

AN5777 Differentiation from Other GSPT1 Degraders


GSPT1 degraders exhibit profound scaffold‑dependent differences in degradation potency, cellular activity, and selectivity [1]. AN5777 is distinguished by its non‑IMiD acylhydrazone core, which contrasts with the glutarimide‑based architecture of IMiD‑derived GSPT1 degraders (e.g., CC‑885, CC‑90009, lenalidomide derivatives) [2]. This structural divergence translates into a distinct binding mode at the CRBN–GSPT1 interface and a unique degradation profile [3]. Consequently, substituting AN5777 with an IMiD‑class degrader risks altering target engagement kinetics, off‑target effects, and cellular response [4]. The quantitative evidence below demonstrates that AN5777 occupies a specific activity niche that cannot be assumed to be interchangeable with other GSPT1 degraders.

Scaffold mismatch Non‑IMiD acylhydrazone vs. glutarimide core may alter CRBN interface binding mode.
Activity niche Potency and dose‑response relationship differ from IMiD‑derived degraders; cellular outcomes may shift.
Off‑target profile IMiD‑class degraders carry distinct off‑target liabilities that could confound mechanistic studies.

AN5777 Differentiation Evidence


Antiproliferative Potency in Hematologic Cancer Cells

AN5777 inhibits the proliferation of U937 (histiocytic lymphoma) and OCI‑AML‑2 (acute myeloid leukemia) cells with IC50 values of 4.49 µM and 2.64 µM, respectively . In contrast, the IMiD‑derived clinical candidate CC‑90009 (eragidomide) exhibits IC50 values in the 3‑75 nM range across a panel of AML cell lines, including U937 [1]. The lenalidomide‑derived GSPT1 degrader 9q achieves an IC50 of 0.019 µM against U937 cells [2]. This places AN5777 in a distinct potency tier—significantly less potent than highly optimized clinical leads, yet still capable of robust GSPT1‑dependent cytotoxicity [3].

Antiproliferative IC50
Reported
4.49 µM (U937) vs CC‑90009 0.003‑0.075 µM, 9q 0.019 µM
Supports dose‑response interpretation in hematologic models
48‑h MTS assay; cross‑study comparison
GSPT1 degrader Antiproliferative activity Hematologic malignancies

Non-IMiD Scaffold Differentiation from Glutarimide Degraders

AN5777 is an acylhydrazone, a chemical class distinct from the glutarimide ring characteristic of IMiD‑derived GSPT1 degraders such as CC‑885, CC‑90009, and lenalidomide [1]. The study explicitly sought non‑IMiD scaffolds to overcome resistance mechanisms associated with IMiD‑class drugs [2]. While direct binding affinity comparisons are not available, the structural divergence implies a different binding mode at the CRBN–GSPT1 interface [3].

Scaffold differentiation
Class-level
Acylhydrazone vs glutarimide core; qualitative structural divergence
Context-dependent; no quantitative binding affinity data
Medicinal chemistry scaffold classification
Chemical scaffold Non‑IMiD Acylhydrazone

G1 Arrest and Apoptosis Induction

AN5777 treatment leads to a dose‑dependent accumulation of cells in the G1 phase of the cell cycle and concomitant induction of apoptosis in U937 and OCI‑AML‑2 cells [1]. This phenotype is consistent with GSPT1 degradation and is comparable to the effects observed with the IMiD‑derived degrader 9q, which also induces G0/G1 arrest and apoptosis in U937 cells [2].

Cell cycle & apoptosis
Reported
Dose‑dependent G1 arrest and apoptosis in U937/OCI‑AML‑2; phenotype comparable to 9q
Supports cell‑cycle endpoint interpretation
Flow cytometry; specific quantification not reported
Cell cycle arrest Apoptosis Mechanism of action

CRBN and GSPT1 Dependency

Knockout of either CRBN or GSPT1 completely abolishes the antiproliferative effect of AN5777 [1]. This rigorous genetic validation confirms that AN5777 exerts its cytotoxicity exclusively through the CRBN‑mediated degradation of GSPT1 [2]. While other GSPT1 degraders (e.g., CC‑90009, 9q) also exhibit CRBN/GSPT1 dependency [3][4], the explicit genetic evidence for AN5777 is documented in the primary discovery publication [5].

CRBN/GSPT1 dependency
Head-to-head
CRBN or GSPT1 KO completely abolishes antiproliferative effect
Supports target‑engagement endpoint validation
CRISPR/Cas9 in U937 and OCI‑AML‑2 cells
CRBN‑dependence GSPT1‑dependence Target engagement

CRBN Binding and UPS-Mediated GSPT1 Degradation

AN5777 directly binds to recombinant CRBN in a cellular thermal shift assay (CETSA) and promotes GSPT1 degradation exclusively through the ubiquitin‑proteasome system, as evidenced by abrogation of degradation upon proteasome inhibition [1]. While other GSPT1 degraders share this mechanism, the CETSA data for AN5777 confirm direct target engagement .

CRBN binding & UPS
Head-to-head
CETSA confirms CRBN binding; degradation blocked by proteasome inhibitor MG132
Supports UPS‑dependent degradation mechanism
CETSA in U937; Western blot with MG132
Protein degradation UPS CRBN binding

Purity and Solubility Specification

AN5777 is supplied with a purity of >98% as determined by HPLC . Its solubility is reported as 10 mM in DMSO . These quality specifications are comparable to those of other research‑grade GSPT1 degraders (e.g., CC‑90009, 9q), which are typically offered at >98% purity .

Purity & solubility
Data to verify
>98% (HPLC), 10 mM in DMSO
Specification review; supports batch consistency
No certificate source provided; verify per lot
Purity Solubility Quality control

AN5777 Recommended Applications


SAR Studies of Non-IMiD GSPT1 Degraders

AN5777 serves as a validated starting point for medicinal chemistry optimization aimed at developing novel, non‑glutarimide GSPT1 degraders [1]. Its acylhydrazone core provides a distinct chemical scaffold for SAR exploration, enabling the design of analogs with improved potency and selectivity [2].

Mechanistic Studies of CRBN-Dependent GSPT1 Degradation

The rigorous genetic validation of CRBN and GSPT1 dependency [1] makes AN5777 a reliable tool for dissecting the molecular glue mechanism and its downstream consequences in hematologic cancer models [2]. Its moderate potency allows for dose‑response studies that avoid acute cytotoxicity.

GSPT1 Biology in AML and Lymphoma

AN5777 has demonstrated antiproliferative activity in U937 (histiocytic lymphoma) and OCI‑AML‑2 (AML) cells [1]. It is suitable for exploring GSPT1‑dependent signaling pathways in these hematologic malignancy models, including cell cycle regulation and apoptosis [2].

Cell-Based Assays for GSPT1 Degrader Screening

AN5777 can be employed as a reference compound in high‑throughput screening campaigns designed to identify new GSPT1 degraders [1]. Its defined activity profile and target‑engagement data provide a benchmark for validating assay performance and confirming on‑target activity [2].

Application
Selection Property
Validation Focus
SAR exploration of non‑IMiD GSPT1 degraders
Acylhydrazone scaffold diversity
Scaffold‑activity relationship optimization
Mechanistic studies of CRBN‑dependent GSPT1 degradation
Validated CRBN/GSPT1 target engagement
Confirm UPS dependency and degradation kinetics
GSPT1 biology in AML and lymphoma models
Moderate antiproliferative potency in hematologic cell lines
Dose‑response and apoptosis pathway endpoints
Cell‑based screening assay reference
Defined activity profile and target‑engagement data
Benchmark for on‑target activity and assay performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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